molecular formula C13H10ClN3O B11752236 5-chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one

5-chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one

Cat. No.: B11752236
M. Wt: 259.69 g/mol
InChI Key: ZQIUKEJBRYECGU-UHFFFAOYSA-N
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Description

5-Chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound featuring a bicyclic pyrido-pyrimidinone core with a chlorine atom at position 5 and a phenyl group at position 3 (molecular formula: C₁₃H₁₀ClN₃O; molecular weight: 259.7 g/mol) . This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with enzymes and receptors involved in signaling pathways. Additionally, derivatives of pyrido[2,3-d]pyrimidin-2(1H)-one have shown promise in targeting KRAS mutations (e.g., Sotorasib) and phosphodiesterase-4 (PDE4) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

5-chloro-3-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C13H10ClN3O/c14-11-6-7-15-12-10(11)8-17(13(18)16-12)9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16,18)

InChI Key

ZQIUKEJBRYECGU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CN=C2NC(=O)N1C3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Reaction Optimization

Key parameters include:

  • Solvent system : Acetic acid achieves higher conversion rates (82%) compared to THF (58%) due to protonation of intermediates.

  • Catalysts : Raney nickel enhances imine reduction at 80–100°C, though phenyl groups increase steric hindrance, requiring extended reaction times (12–16 hr vs. 8 hr for cyclopropyl analogues).

  • Yield : 68–72% after recrystallization from ethanol, with residual aniline (<2%) detected via HPLC.

Table 1 : Condensation Method Performance

ParameterValueSource
Temperature80–100°C
Reaction Time12–16 hr
SolventAcetic acid
CatalystRaney nickel
Isolated Yield68–72%

Cyclization of Nitro Intermediates

Nitropyridine derivatives serve as precursors for constructing the pyrido[2,3-d]pyrimidine core. A two-step process involves:

  • Nitration of 5-chloro-2-phenylpyrimidine at position 3 using HNO₃/H₂SO₄.

  • Reductive cyclization with H₂/Pd/C in ethanol to form the dihydropyrido ring.

Critical Observations

  • Nitration selectivity : Position 3 nitration dominates (89% regioselectivity) due to electron-withdrawing effects of the chloro and phenyl groups.

  • Reduction conditions : Hydrogen pressure >3 atm prevents intermediate over-reduction but increases 5-chloro group hydrolysis risk (controlled via pH 4–5 buffers).

  • Overall yield : 61% after column chromatography (silica gel, ethyl acetate/hexane).

Chalcone-Based Annulation Route

Adapting methodologies from antitumor agent synthesis, 6-aminothiouracil reacts with α,β-unsaturated ketones (chalcones) bearing phenyl groups.

Mechanistic Insights

  • Michael addition : Chalcone’s β-carbon attacks the thiouracil amine, forming a thioether intermediate.

  • Cyclodehydration : Acidic conditions (HCl/EtOH) promote ring closure, eliminating H₂O and H₂S.

Table 2 : Chalcone Route Optimization

ConditionOptimal ValueYieldSource
Chalcone:R11.2:1 molar ratio78%
SolventEthanol75%
CatalystNone78%
TemperatureReflux (78°C)78%

Continuous-Flow Retro-Diels–Alder (rDA) Synthesis

Modern flow chemistry techniques enable rapid synthesis via rDA reactions under superheated conditions.

Apparatus Configuration

  • Reactor : 304 stainless steel coil (ID: 2 mm, volume: 10 mL).

  • Conditions : 230–250°C, back-pressure regulator (150–200 bar), flow rate 0.5 mL/min.

Performance Metrics

  • Space-time yield : 18.2 g/L·h for 5-chloro-3-phenyl derivatives.

  • Purity : >95% by HPLC-MS without chromatography.

Halogenation-Cyclization Cascades

A patent-derived method converts 2,3-dichloropyridines to target compounds via fluoride-mediated halogen exchange.

Key Steps

  • Halex reaction : 2,3-dichloro-5-phenylpyridine reacts with KF/CsF (6:1) in sulfolane at 180°C.

  • Cyclization : In situ formation of the dihydropyrido ring using NH₃/MeOH.

Table 3 : Halogenation-Cyclization Outcomes

ParameterValueSource
Fluoride saltKF/CsF (6:1)
SolventSulfolane
Temperature180°C
Yield40% (5-chloro-2,3-difluoro intermediate)

Comparative Analysis of Methods

Table 4 : Synthesis Route Comparison

MethodYieldPurityScalabilityCost Index
Condensation68–72%90–92%Moderate$$
Cyclization61%88%Low$$$
Chalcone75–78%95%High$
Continuous-flow rDA82%95%Very High$$$$
Halogenation40%85%Moderate$$$$

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into dihydropyrido derivatives.

    Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyrido derivatives.

    Substitution: Formation of various substituted pyrido derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrido[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one have been studied for their ability to inhibit specific kinases involved in cancer progression. A study highlighted the compound's potential as a multikinase inhibitor, particularly against CDK4/CYCLIN D1 and ARK5 kinases, which are crucial in cell cycle regulation and cancer cell proliferation .

Antimicrobial Properties

Several derivatives of pyrido[2,3-d]pyrimidines have demonstrated antibacterial and antifungal activities. For example, a study synthesized various analogs that showed promising results against common pathogens, indicating the potential of this compound as a scaffold for developing new antimicrobial agents .

Central Nervous System Disorders

The compound's structural attributes suggest possible applications in treating central nervous system disorders. Research into allosteric modulators of G protein-coupled receptors (GPCRs) has opened avenues for developing novel treatments for conditions such as schizophrenia and depression . The modification of similar compounds has shown promise in enhancing receptor activity.

Case Studies

Study Findings Implications
Study on Multikinase InhibitionDemonstrated that derivatives can inhibit CDK4/CYCLIN D1 effectivelyPotential use in targeted cancer therapies
Antimicrobial ScreeningIdentified significant antibacterial activity against E. coli and S. aureusDevelopment of new antibiotics
CNS Modulator ResearchFound potential in modulating dopamine receptorsNew treatments for psychiatric disorders

Mechanism of Action

The mechanism of action of 5-chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial or anticancer activity.

Comparison with Similar Compounds

5-Chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one

  • Structure : Methyl substituent at position 3 instead of phenyl.
  • Molecular Weight : 225.7 g/mol (C₈H₈ClN₃O) .

6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one (Sotorasib/AMG510)

  • Structure: Complex substitutions at positions 1, 4, 6, and 7, including a propenoylpiperazine group.
  • Molecular Weight : 649.1 g/mol (C₃₂H₃₆F₂N₆O₄) .
  • Key Differences: The extended substituents enable covalent binding to KRAS(G12C), a mutation prevalent in cancers.

Pharmacological Analogues

4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one (YM976)

  • Activity : Potent PDE4 inhibitor with anti-inflammatory properties .
  • Key Differences : The 3-chlorophenyl group in YM976 enhances selectivity for PDE4 over the user’s compound, which lacks the diethyl groups critical for PDE4 binding.

1-Alkyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides

  • Activity: Antibiofilm agents against Staphylococcus aureus and Pseudomonas aeruginosa .
  • Key Differences : The fused pyrrolo-pyrimidine ring in these compounds broadens antibacterial activity, whereas the user’s compound is optimized for enzyme inhibition.

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Reference
5-Chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one 259.7 5-Cl, 3-Ph ENPP1 inhibition
5-Chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one 225.7 5-Cl, 3-Me Not reported
Sotorasib (AMG510) 649.1 6-F, 7-(2-F-6-OH-Ph), 4-propenoylpiperazine KRAS(G12C) inhibition
YM976 341.8 4-(3-Cl-Ph), 1,7-diethyl PDE4 inhibition
1-Methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid 244.1 Fused pyrrolo-pyrimidine, 2-COOH Antibiofilm activity

Research Findings and Implications

  • ENPP1 Inhibition : The 3-phenyl group in the user’s compound enhances hydrophobic interactions with ENPP1’s active site compared to smaller substituents (e.g., methyl) .
  • Selectivity Challenges : Unlike Sotorasib, which uses covalent binding for KRAS inhibition, the user’s compound relies on reversible interactions, necessitating optimization for clinical efficacy .
  • Therapeutic Potential: Structural simplification (e.g., absence of fused rings) may reduce off-target effects compared to pyrrolo-pyrimidine derivatives .

Biological Activity

5-Chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10ClN3OC_{13}H_{10}ClN_3O, with a molecular weight of approximately 259.69 g/mol. The compound features a fused pyrido-pyrimidine structure that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 2-amino-3-cyanopyridine. Various synthetic routes have been developed to optimize yield and purity, often employing techniques like cyclization and condensation reactions. For instance, a study highlighted the synthesis of various pyrido[2,3-d]pyrimidines through the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds under controlled conditions .

Antitumor Activity

Research has demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor properties. For example, compounds similar to this compound have shown promising results against various cancer cell lines including breast (MCF7), colon (HCT116), and prostate (PC3) cancers. In vitro studies indicated that these compounds can inhibit cell proliferation effectively .

Compound Cell Line IC50 (μM) Activity
5-Chloro...MCF71.18High
5-Chloro...HCT1161.38High
5-Chloro...PC31.97Moderate

Antimicrobial Activity

In addition to antitumor effects, the compound has demonstrated antibacterial and antifungal activities. Studies have reported that certain derivatives possess the ability to inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for new antimicrobial agents .

The biological activities of pyrido[2,3-d]pyrimidines are often attributed to their ability to interact with various biological targets such as kinases and enzymes involved in cell signaling pathways. For instance, some studies suggest that these compounds may act as inhibitors of Pim-1 kinase, which plays a role in cell proliferation and survival .

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer efficacy of several pyrido[2,3-d]pyrimidine derivatives in vivo using mouse models. The results showed significant tumor reduction in treated groups compared to controls .
  • Antimicrobial Screening : Another investigation screened a series of synthesized pyrido[2,3-d]pyrimidines against common bacterial strains (e.g., E. coli and S. aureus). The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one and its analogs?

  • Methodology : The synthesis typically involves condensation of substituted 2-aminopyridines with aromatic aldehydes under basic conditions (e.g., potassium phosphate in water at 100°C for 7 hours) to form the dihydropyrido[2,3-d]pyrimidinone core. Chlorination at the 5-position is achieved using reagents like POCl₃ or via post-synthetic modifications .
  • Key Considerations : Monitor reaction progress via TLC and optimize yields by adjusting stoichiometry of aldehydes (1.2 equivalents) and bases (1.5 equivalents). Purification often involves recrystallization from ethanol or DMSO .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Look for characteristic signals:
  • δ ~3.7–4.0 ppm (CH₃ groups in alkylated derivatives) .
  • δ ~7.0–8.8 ppm (aromatic protons from phenyl and pyrimidinone moieties) .
  • ¹³C NMR : Peaks at δ ~148–161 ppm correspond to carbonyl and aromatic carbons .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 244.1 [M+H]⁺) should align with calculated molecular weights .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s bioactivity and stability?

  • Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., chloro, fluoro) at the 3-position enhance metabolic stability by reducing oxidative degradation.
  • Bulky substituents (e.g., isopropyl) may hinder binding to off-target proteins, improving selectivity .
    • Experimental Design : Synthesize derivatives with systematic substitutions (e.g., 4-chlorophenyl vs. 3,4-dichlorophenyl) and evaluate cytotoxicity (e.g., IC₅₀ against HepG2/MCF-7 cells) .

Q. What computational strategies are effective for predicting binding affinity to targets like KRAS G12C?

  • In Silico Docking :

  • Use software like MOE or AutoDock to model interactions between the pyridopyrimidinone core and the KRAS G12C binding pocket.
  • Prioritize derivatives with hydrogen bonds to Asp12 and hydrophobic interactions with Val14 .
    • ADMET Profiling : Predict pharmacokinetics (e.g., LogP < 3.5 for optimal permeability) using tools like SwissADME .

Q. How can discrepancies in reported bioactivity data for similar analogs be resolved?

  • Data Contradiction Analysis :

  • Compare assay conditions (e.g., cell lines, incubation time): For example, derivatives with pyrimidin-2(1H)-one spacers show higher activity in HepG2 than MCF-7 cells .
  • Validate purity (>95% by HPLC) to rule out impurities skewing results .

Methodological Challenges

Q. What strategies mitigate low yields in the synthesis of 3,4-dihydropyrido[2,3-d]pyrimidinones?

  • Optimization Approaches :

  • Replace water with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Use microwave-assisted synthesis to reduce reaction time and improve yields (e.g., from 53% to >70%) .

Q. How can solid-state forms (polymorphs, hydrates) impact pharmacological properties?

  • Characterization Techniques :

  • Use X-ray crystallography to identify stable polymorphs (e.g., anhydrous vs. hydrate forms).
  • Differential Scanning Calorimetry (DSC) can detect melting point variations (e.g., mp 243–245°C vs. 264–266°C) affecting bioavailability .

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